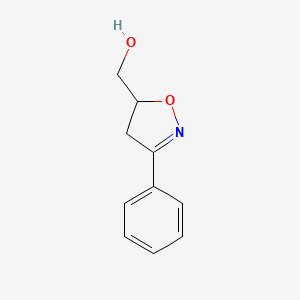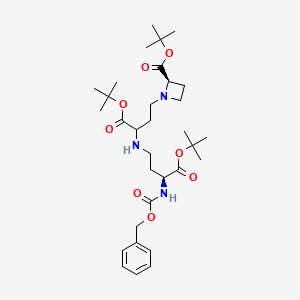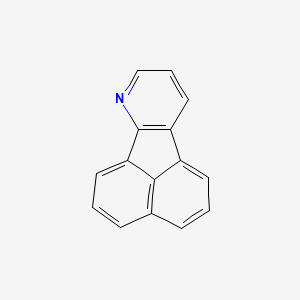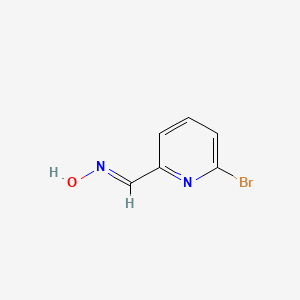
1,5-Dibromo-2-chloro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2-chloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one nitro group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,5-dibromo-2-chlorobenzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dibromo-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Reduction: The major product is 1,5-dibromo-2-chloro-3-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
1,5-Dibromo-2-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,5-dibromo-2-chloro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
- 1,4-Dibromo-2-chloro-5-nitrobenzene
- 1-Chloro-3,5-dibromobenzene
- 1,4-Dibromo-2-nitrobenzene
Comparison: 1,5-Dibromo-2-chloro-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and applications due to its specific electronic and steric properties .
Propriétés
Formule moléculaire |
C6H2Br2ClNO2 |
|---|---|
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
1,5-dibromo-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Clé InChI |
SQFWJUIHMVPRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)


![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)


![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
